molecular formula C25H22N4O3S2 B11126064 5-(4-benzylpiperidin-1-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(4-benzylpiperidin-1-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11126064
M. Wt: 490.6 g/mol
InChI Key: YMDXPBNLRZNHIO-KGENOOAVSA-N
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Description

5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a piperidine ring, a furan ring, and an oxazole ring

Preparation Methods

The synthesis of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, including the formation of the piperidine, furan, and oxazole rings. The synthetic routes typically involve cyclization reactions, condensation reactions, and the use of various reagents and catalysts to achieve the desired structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the processes for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.

    Cyclization: Cyclization reactions can be used to form the ring structures present in the compound.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and its efficacy in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE include other piperidine, furan, and oxazole derivatives. These compounds may share similar structural features and chemical properties but differ in their specific functional groups and overall structure. Some examples of similar compounds include:

The uniqueness of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N4O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[(E)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H22N4O3S2/c26-15-20-24(28-10-8-18(9-11-28)13-17-5-2-1-3-6-17)32-22(27-20)14-21-23(30)29(25(33)34-21)16-19-7-4-12-31-19/h1-7,12,14,18H,8-11,13,16H2/b21-14+

InChI Key

YMDXPBNLRZNHIO-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)/C=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)C#N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C#N

Origin of Product

United States

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